Product packaging for 10-Oxodehydrodihydrobotrydial(Cat. No.:)

10-Oxodehydrodihydrobotrydial

Cat. No.: B1252127
M. Wt: 230.3 g/mol
InChI Key: CAMCSBCRRUTMEK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Oxodehydrodihydrobotrydial is a chemical reagent supplied exclusively for Research Use Only (RUO). It is not intended for diagnostic procedures, patient management, or any form of personal use . This compound belongs to the botrydial family of terpenoid natural products, which are known for their complex, fused ring structures and are subjects of interest in organic synthesis and chemical biology . Researchers can utilize this reagent in fundamental laboratory studies, including investigations into terpenoid biosynthesis, the exploration of structure-activity relationships, or as a building block in the synthesis of related natural products. As an RUO product, it is not manufactured under the quality systems required for in vitro diagnostic (IVD) medical devices . Researchers are responsible for ensuring all applicable laboratory safety and handling protocols are followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O2 B1252127 10-Oxodehydrodihydrobotrydial

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

(4S)-2,2,4,9-tetramethyl-6-oxatricyclo[6.3.1.04,12]dodeca-1(12),8,10-trien-7-one

InChI

InChI=1S/C15H18O2/c1-9-5-6-10-12-11(9)13(16)17-8-15(12,4)7-14(10,2)3/h5-6H,7-8H2,1-4H3/t15-/m1/s1

InChI Key

CAMCSBCRRUTMEK-OAHLLOKOSA-N

Isomeric SMILES

CC1=C2C3=C(C=C1)C(C[C@@]3(COC2=O)C)(C)C

Canonical SMILES

CC1=C2C3=C(C=C1)C(CC3(COC2=O)C)(C)C

Synonyms

10-oxodehydrodihydrobotrydial

Origin of Product

United States

Isolation, Identification, and Natural Occurrence of 10 Oxodehydrodihydrobotrydial

Fungal Bioprospecting and Strain Identification

The search for novel bioactive compounds has led researchers to explore the metabolic diversity of fungi. This exploration, known as bioprospecting, has identified several fungal species as producers of 10-Oxodehydrodihydrobotrydial.

Botrytis cinerea, a well-known plant pathogenic fungus responsible for grey mold disease, is a primary and significant source of this compound. acs.orgnpatlas.orgdntb.gov.ua The fungus is known to produce a variety of secondary metabolites, including phytotoxins and other bioactive compounds. mdpi.com The production of this compound by B. cinerea has been documented in studies focusing on the fungus's chemical arsenal (B13267). acs.org For instance, research on different isolates of B. cinerea has consistently shown the presence of this compound, highlighting its importance in the metabolic profile of this species. acs.orgmdpi.com

FungusCompound IsolatedReference
Botrytis cinereaThis compound acs.org

Beyond Botrytis cinerea, this compound has been identified in other fungal genera, indicating a broader distribution than initially thought. These include:

Geniculosporium sp. : This genus of fungi, sometimes found as an endophyte, has been shown to produce this compound. dntb.gov.uanp-mrd.orgresearchgate.netnpatlas.orgacs.org The isolation of this compound from Geniculosporium suggests its potential role in the ecological interactions of this fungus.

Trichoderma sp. : Certain species within the Trichoderma genus, known for their biocontrol properties, also synthesize this compound. nih.govorgprints.orgnih.govmegbrdc.nic.inmdpi.com Its presence in Trichoderma is of interest due to the genus's application in agriculture and its complex interactions with other fungi and plants. orgprints.orgnih.govmegbrdc.nic.inmdpi.com

Hypoxylon rickii : This ascomycete fungus is another documented source of this compound. dntb.gov.uaacs.orgresearchgate.netresearchgate.net The discovery of this compound in H. rickii expands the known taxonomic range of its producers. researchgate.netresearchgate.net

FungusCompound IsolatedReference
Geniculosporium sp.This compound dntb.gov.uanp-mrd.orgresearchgate.netnpatlas.orgacs.org
Trichoderma sp.This compound nih.gov
Hypoxylon rickiiThis compound dntb.gov.uaacs.orgresearchgate.netresearchgate.net

Methodologies for Isolation and Purification in Research

The isolation and purification of this compound from complex fungal extracts require a combination of chromatographic and analytical techniques.

Chromatographic methods are fundamental to separating this compound from the myriad of other metabolites produced by the source fungi. nih.govbioanalysis-zone.commpg.de These techniques exploit differences in the physical and chemical properties of the compounds in the mixture. researchgate.net

Commonly employed techniques include:

Column Chromatography : Often used as an initial purification step to separate compounds based on their polarity.

Thin-Layer Chromatography (TLC) : Utilized for monitoring the progress of the separation and for preliminary identification.

High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used for the final purification of the compound. acs.orgnih.govnih.gov For example, semipreparative HPLC has been successfully used to obtain pure this compound. acs.org

The choice of chromatographic method and the specific conditions (e.g., solvent system, stationary phase) are optimized to achieve the best possible separation. researchgate.net

Once isolated, the precise chemical structure of this compound is determined using advanced spectroscopic methods. researchgate.netnih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. frontiersin.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms, allowing for the unambiguous assignment of the structure. acs.orgresearchgate.net

Mass Spectrometry (MS) : MS provides information about the molecular weight and elemental composition of the compound. frontiersin.org High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula. acs.org

The combined use of NMR and MS data is essential for the definitive identification and structural confirmation of this compound. researchgate.netresearchgate.netnih.govfrontiersin.org

Biosynthetic Pathways and Genetic Regulation of 10 Oxodehydrodihydrobotrydial

General Terpenoid Biosynthesis Precursors

The construction of all terpenoid compounds, including 10-Oxodehydrodihydrobotrydial, begins with the synthesis of universal five-carbon (C5) isoprenoid building blocks.

Two primary pathways are known for producing the fundamental isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. rsc.orgresearchgate.net While plants utilize both pathways in different cellular compartments, fungi and animals almost exclusively use the MVA pathway. rsc.orgunivie.ac.atresearchgate.net

In this pathway, three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net This intermediate is then converted through several steps into IPP and DMAPP, the activated C5 units essential for building higher-order terpenes. rsc.orgresearchgate.net

Farnesyl diphosphate (FPP), a 15-carbon (C15) molecule, is the direct precursor for the synthesis of all sesquiterpenes. wikipedia.orgnih.govwikipedia.org Its formation is a crucial checkpoint in terpenoid biosynthesis. The process begins with the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP to form the C10 intermediate, geranyl pyrophosphate (GPP). Subsequently, another molecule of IPP is added to GPP, yielding the C15 FPP. wikipedia.org This FPP molecule serves as the substrate for the first committed step in the biosynthesis of the botrydial (B1222968) family of compounds. nih.govresearchgate.netresearchgate.net

Botrydial Biosynthetic Gene Cluster (BGC) Analysis

The specific enzymatic steps leading to the botrydial skeleton are encoded by a set of genes co-located in a specific region of the B. cinerea genome, known as a biosynthetic gene cluster (BGC). acs.orgnih.govmdpi.com

The botrydial BGC in the B. cinerea strain B05.10 contains seven identified genes, designated Bcbot1 through Bcbot7. mdpi.com Analysis of this gene cluster reveals a typical architecture for fungal secondary metabolism, containing genes for a terpene cyclase, several cytochrome P450 monooxygenases, an acetyltransferase, and regulatory elements. mdpi.comacs.org The expression of these genes is positively regulated by BcBot6, a Zn(II)2Cys6 transcription factor that is essential for the production of botrydial. nih.gov This co-regulation ensures the coordinated production of all enzymes required for the pathway. um.es

Gene NameEncoded Protein/EnzymePutative Function
BcBOT1 Cytochrome P450 monooxygenaseCatalyzes a late-stage oxidation, likely C-15 hydroxylation and/or oxidative cleavage of the C10-C15 bond. acs.orgapsnet.orguniprot.org
BcBOT2 Sesquiterpene cyclaseCatalyzes the cyclization of FPP to presilphiperfolan-8β-ol (PSP), the first committed step. nih.govmdpi.com
BcBOT3 Cytochrome P450 monooxygenaseCatalyzes the regio- and stereospecific hydroxylation at the C-10 position of the probotryane skeleton. acs.orgnih.govuniprot.org
BcBOT4 Cytochrome P450 monooxygenaseCatalyzes the regio- and stereospecific hydroxylation at the C-4 position of the PSP skeleton. acs.orgnih.govuniprot.org
BcBOT5 AcetyltransferaseCatalyzes the acetylation of the C-4 hydroxyl group. mdpi.comuniprot.orgwikipedia.org
BcBOT6 Zn(II)2Cys6 transcription factorActs as the major positive regulator of the BcBOT gene cluster expression. nih.gov
BcBOT7 DehydrogenasePutative involvement in the conversion of botrydial to related derivatives like dihydrobotrydial. mdpi.comuniprot.org

This table summarizes the identified genes within the botrydial biosynthetic gene cluster and their roles in the pathway.

The precise functions of several BcBOT gene products have been confirmed through targeted gene knockout experiments and the expression of recombinant proteins. nih.govacs.orgapsnet.org

BcBOT2: Recombinant BcBOT2 protein has been shown to convert FPP into the tricyclic alcohol presilphiperfolan-8β-ol (PSP), confirming its role as the sesquiterpene synthase that initiates the pathway. nih.govmdpi.com Deletion of the Bcbot2 gene completely abolishes the production of botrydial and its related metabolites. nih.gov

BcBOT4: Gene knockout mutants lacking a functional bcbot4 gene (bcbot4Δ) were unable to hydroxylate the C-4 position of the terpene skeleton, leading to the accumulation of upstream intermediates and confirming BcBOT4 as a C-4 hydroxylase. acs.orgnih.gov

BcBOT3: Similarly, bcbot3Δ mutants failed to introduce a hydroxyl group at the C-10 position, identifying BcBOT3 as the C-10 hydroxylase. acs.orgnih.gov

BcBOT1: Deletion of bcbot1 disrupts one of the final steps in the pathway. acs.orgapsnet.org Mutants accumulate intermediates hydroxylated at C-4 and C-10 but are unable to complete the formation of the final botrydial structure, indicating BcBOT1's role in the final oxidative transformations. apsnet.orguniprot.org

BcBOT6: The deletion of the Bcbot6 gene, which encodes a transcription factor, prevents the expression of the other BcBOT genes and halts the production of botrydial, confirming its regulatory role. nih.gov

Enzymatic Transformations in this compound Formation

The assembly of this compound from FPP is a multi-step enzymatic cascade. The pathway first builds the core botrydial structure, which is then further modified.

The established sequence leading towards botrydial is as follows:

Cyclization: The sesquiterpene cyclase BcBOT2 converts the linear FPP into the tricyclic alcohol, presilphiperfolan-8β-ol (PSP). nih.govmdpi.com

Hydroxylation (C-4): The cytochrome P450 monooxygenase BcBOT4 hydroxylates the PSP skeleton at the C-4 position. acs.orguniprot.org

Acetylation (C-4): The acetyltransferase BcBOT5 adds an acetyl group to the newly installed C-4 hydroxyl group. uniprot.orgwikipedia.org

Hydroxylation (C-10): The cytochrome P450 monooxygenase BcBOT3 introduces a hydroxyl group at the C-10 position of the acetylated intermediate. acs.orguniprot.org

Final Oxidations to Botrydial: A final series of oxidations, mediated by the P450 monooxygenase BcBOT1, is believed to first hydroxylate the C-15 position. uniprot.org This creates a C-10, C-15 diol, which then undergoes oxidative cleavage to form the two aldehyde groups characteristic of botrydial. acs.orgacs.org

The formation of this compound represents a further transformation of a late-stage intermediate like botrydial or dihydrobotrydial. wiley.com The name itself implies an oxidation at the C-10 position (from a hydroxyl to a ketone) and subsequent modifications. While the exact enzyme has not been definitively assigned, the putative dehydrogenase BcBOT7, or the multifunctional P450s like BcBOT1 or BcBOT3, are strong candidates for catalyzing these final tailoring steps. mdpi.comuniprot.org For instance, the conversion of botrydial to dihydrobotrydial likely involves the reduction of an aldehyde to an alcohol, a reaction typical for a dehydrogenase. uniprot.org

Enzymatic StepKey Intermediate(s)ProductResponsible Enzyme(s)
FPP Cyclization Farnesyl Diphosphate (FPP)Presilphiperfolan-8β-ol (PSP)BcBOT2 (Sesquiterpene cyclase)
C-4 Hydroxylation Presilphiperfolan-8β-ol4-hydroxy-probotryane intermediateBcBOT4 (P450 monooxygenase)
C-4 Acetylation 4-hydroxy-probotryane intermediate4-acetoxy-probotryane intermediateBcBOT5 (Acetyltransferase)
C-10 Hydroxylation 4-acetoxy-probotryane intermediate4-acetoxy-10-hydroxy-probotryaneBcBOT3 (P450 monooxygenase)
C-15 Hydroxylation & Cleavage 4-acetoxy-10-hydroxy-probotryaneBotrydialBcBOT1 (P450 monooxygenase)
Further Modifications Botrydial / DihydrobotrydialThis compoundLikely BcBOT7 and/or BcBOT P450s

This table outlines the sequential enzymatic reactions in the biosynthesis of botrydial and its derivatives.

Role of Sesquiterpene Synthases (e.g., BcBOT2) in Initial Cyclization

The committed step in the biosynthesis of botrydial and its derivatives is catalyzed by the enzyme BcBOT2, a sesquiterpene synthase. nih.govnih.govmdpi.com This enzyme initiates the entire biosynthetic cascade by converting the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP), into the tricyclic alcohol, presilphiperfolan-8β-ol. nih.govacs.orgwikipedia.org The function of BcBOT2 has been unequivocally established through several key findings:

Gene Inactivation: Deletion of the BcBOT2 gene in B. cinerea completely abolishes the production of botrydial and all related metabolites. nih.govnih.gov

Enzymatic Activity: Recombinant BcBOT2 protein has been shown to directly convert FPP into presilphiperfolan-8β-ol as the major product in vitro. nih.govnih.gov

Mechanistic Studies: Detailed labeling experiments have elucidated the stereochemistry of the cyclization, confirming that the process involves a complex carbocation-mediated cascade of ring closures and rearrangements to form the characteristic tricyclic skeleton of presilphiperfolan-8β-ol. nih.govwikipedia.org

This initial cyclization is the crucial gateway that channels primary metabolism towards the specialized biosynthesis of the botrydial family of sesquiterpenoids. smolecule.com

EnzymeGeneSubstrateProductFunction
BcBOT2 BcBOT2Farnesyl diphosphate (FPP)Presilphiperfolan-8β-olCatalyzes the initial and committed cyclization step in the biosynthetic pathway. nih.govnih.govsmolecule.com

Involvement of Cytochrome P450 Monooxygenases (e.g., BcBOT1, BcBOT3, BcBOT4)

Following the initial cyclization, the presilphiperfolan-8β-ol backbone undergoes a series of regio- and stereospecific hydroxylations catalyzed by three distinct cytochrome P450 monooxygenases (CYPs) encoded within the BcBOT gene cluster: BcBOT4, BcBOT3, and BcBOT1. acs.orgnih.govfrontiersin.org These enzymes are crucial for introducing the oxygen functionalities that are characteristic of the final botrydial structure. nih.govwikipedia.orgmdpi.com

The sequential action of these P450 enzymes has been determined through gene knockout studies, where the deletion of a specific BcBOT gene leads to the accumulation of the substrate for the corresponding enzyme. acs.orgacs.org

BcBOT4: This enzyme catalyzes the first oxidative step, hydroxylating presilphiperfolan-8β-ol at the C-4 position to produce 4β-hydroxyprobotryane. acs.orgsmolecule.com Inactivation of the BcBOT4 gene results in the accumulation of the parent alcohol, presilphiperfolan-8β-ol, confirming its role in this initial hydroxylation. acs.orgrsc.orgsmolecule.com

BcBOT3: The second monooxygenase in the pathway, BcBOT3, is responsible for the hydroxylation at C-10 of the probotryane skeleton. acs.orgsmolecule.com This enzyme acts on the acetylated intermediate (see section 3.3.3), converting 4β-acetoxyprobotryane into 4β-acetoxy-10β-hydroxyprobotryane. smolecule.com

BcBOT1: BcBOT1 performs the final hydroxylation at the C-15 position. smolecule.commdpi.com Deletion of BcBOT1 leads to the accumulation of 4β-acetoxy-10β-hydroxyprobotryane, establishing its function in introducing the C-15 hydroxyl group to form the diol intermediate, 4β-acetoxy-10β,15α-dihydroxyprobotryane. acs.orgsmolecule.com

The coordinated and sequential action of these three P450s is essential for building the highly oxygenated core of the botrydial molecule. acs.org

EnzymeGeneFunction
BcBOT4 BcBOT4Catalyzes the initial regio- and stereospecific hydroxylation at the C-4 position of the presilphiperfolan-8β-ol skeleton. acs.orgsmolecule.com
BcBOT3 BcBOT3Catalyzes the hydroxylation at the C-10 position of the 4-acetylated probotryane intermediate. acs.orgsmolecule.com
BcBOT1 BcBOT1Catalyzes the final hydroxylation at the C-15 position of the probotryane skeleton. acs.orgsmolecule.com

Contributions of Other Modifying Enzymes (e.g., Acetyltransferases like BcBOT5)

In addition to the cyclization and oxidative steps, a key modification is introduced by an acetyltransferase, BcBOT5. acs.orgnih.gov The amino acid sequence of the BcBOT5 protein shows significant homology to known acetyltransferases, particularly those in the GNAT (GCN5-related N-acetyltransferase) superfamily. smolecule.com

The function of BcBOT5 is to catalyze the acetylation of the C-4 hydroxyl group introduced by BcBOT4. smolecule.com This reaction converts 4β-hydroxyprobotryane into 4β-acetoxyprobotryane, using acetyl-coenzyme A as the acetyl donor. smolecule.com This acetylation step is not merely decorative; it is a crucial prerequisite for the subsequent hydroxylations by BcBOT3 and BcBOT1. smolecule.com The presence of the acetyl group appears to be necessary for the proper recognition and activity of the downstream P450 monooxygenases, highlighting the ordered nature of the biosynthetic pathway. smolecule.com The presence of both acetylated and non-acetylated intermediates in culture extracts suggests this reaction may be subject to metabolic regulation. smolecule.com

EnzymeGeneSubstrateProductFunction
BcBOT5 BcBOT54β-hydroxyprobotryane4β-acetoxyprobotryaneCatalyzes the acetylation of the C-4 hydroxyl group, a critical step for subsequent P450-mediated oxidations. smolecule.commdpi.com

Proposed Biosynthetic Cascade and Intermediates

The biosynthesis of this compound proceeds through a well-defined cascade of enzymatic reactions, starting from the primary metabolite FPP. The sequence of intermediates has been largely established through the characterization of metabolites that accumulate in various gene-deletion mutants of B. cinerea. acs.orgacs.org

The proposed biosynthetic pathway is as follows:

Cyclization: Farnesyl diphosphate (FPP) is cyclized by the sesquiterpene synthase BcBOT2 to form the parent tricyclic alcohol, presilphiperfolan-8β-ol . nih.govnih.gov This intermediate establishes the core carbon skeleton of the botrydial family.

C-4 Hydroxylation: The cytochrome P450 monooxygenase BcBOT4 hydroxylates presilphiperfolan-8β-ol at the C-4 position to yield 4β-hydroxyprobotryane . acs.orgsmolecule.com

C-4 Acetylation: The acetyltransferase BcBOT5 acetylates the C-4 hydroxyl group, producing 4β-acetoxyprobotryane . smolecule.com This step is critical for the subsequent oxidative modifications. smolecule.com

C-10 Hydroxylation: The second P450, BcBOT3 , acts on the acetylated intermediate to introduce a hydroxyl group at C-10, forming 4β-acetoxy-10β-hydroxyprobotryane . acs.orgsmolecule.com

C-15 Hydroxylation: The final P450, BcBOT1 , catalyzes hydroxylation at C-15, resulting in the diol intermediate 4β-acetoxy-10β,15α-dihydroxyprobotryane . smolecule.com

Final Oxidative Cleavage: The diol intermediate undergoes subsequent oxidative cleavage of the bond between the hydroxylated carbons (C-10 and C-15) and further modifications to form the characteristic dialdehyde (B1249045) structure of botrydial and its derivatives like this compound. wikipedia.orgsmolecule.com

This ordered sequence ensures the precise construction of the complex phytotoxin, with each enzyme preparing the substrate for the next step in the cascade. acs.orgsmolecule.com

Transcriptional and Post-Transcriptional Regulation of Biosynthesis

The production of this compound is tightly regulated at the genetic level to ensure its synthesis occurs under appropriate conditions. This regulation involves control at both the transcriptional and post-transcriptional levels. nih.govfrontiersin.orgfrontiersin.org

Transcriptional Regulation: The genes involved in the botrydial pathway (BcBOT1 through BcBOT5) are organized in a physical gene cluster within the B. cinerea genome. rsc.orgnih.gov Evidence strongly indicates that these genes are co-regulated, meaning their transcription is switched on and off together. nih.govnih.gov

Positive Regulation by BcBot6: A key regulator of the cluster is BcBot6, a putative Zn(II)2Cys6 transcription factor. nih.govmdpi.cominra.fr BcBot6 has been identified as a nuclear protein that acts as a major positive regulator of botrydial biosynthesis. nih.govinra.fr Deletion of the BcBot6 gene significantly reduces or abolishes the expression of the other BcBOT genes and, consequently, the production of botrydial. nih.govinra.fr

Signaling Pathway Involvement: The expression of the BcBOT gene cluster is also influenced by broader cellular signaling pathways. Macro-array analyses have shown that the transcription of BcBOT1, BcBOT2, and BcBOT3 is dependent on the calcineurin signaling pathway, which is a key pathway for stress response and pathogenicity in fungi. nih.govacs.org

Post-Transcriptional Regulation: Beyond the initiation of transcription, there is evidence for regulatory control at the post-transcriptional level, which can involve processes affecting mRNA stability, localization, or the efficiency of translation into protein. nih.govsavemyexams.com In B. cinerea, studies have implicated certain proteins in the regulation of secondary metabolite gene clusters, including the BcBOT cluster, at levels beyond simple transcription. For instance, the deletion of the gene bcfrp1 led to a significant downregulation of bcbot1 and bcbot3-5 at both the transcriptional (mRNA) and translational (protein) levels. frontiersin.org This finding suggests a complex regulatory network where factors like Bcfrp1 can influence the final output of the biosynthetic pathway by controlling not just gene expression but also the subsequent steps leading to protein synthesis. frontiersin.org

Total Synthesis and Chemical Derivatization Strategies

Strategic Approaches to the Botryane Skeleton

The synthesis of the botryane skeleton, a non-isoprenoid sesquiterpene system, has been the subject of numerous investigations. researchgate.net The core of the challenge lies in the construction of the bicyclo[4.3.0]nonane (hydrindane) ring system with specific stereochemistry. Early strategies often focused on biomimetic approaches, attempting to replicate the proposed biosynthetic pathways. More recent and successful strategies have heavily relied on the power of transition-metal-catalyzed reactions to efficiently assemble the complex polycyclic structure. These modern approaches often involve the creation of key carbon-carbon bonds in a highly controlled manner, allowing for the rapid construction of the botryane core from simpler, acyclic or monocyclic precursors. The development of these strategies has been instrumental in the successful total synthesis of various botryane-containing natural products.

Palladium-Catalyzed Cyclization and Oxygenation Sequences

Palladium catalysis has emerged as a powerful tool in the synthesis of complex natural products, and its application to the botryane skeleton is a prime example. nih.govapsnet.org A notable total synthesis of ent-10-oxodehydrodihydrobotrydial, the enantiomer of the natural product, utilized a key palladium-catalyzed cyclization cascade. researchgate.net This strategy involved the oxidative addition of a Pd(0) catalyst to a vinyl iodide, followed by an anion ligand exchange, alkene insertion, and a crucial SN2-type alkyl–Pd(II)–ONO2 reductive elimination to forge the bicyclic core. nih.gov

The reaction conditions for this key cyclization step were optimized, with ethyl acetate (B1210297) proving to be a superior solvent to toluene, affording the cyclized product as a single diastereomer in good yield. researchgate.net Subsequent hydrolysis and oxidation steps completed the synthesis of the enantiomer of 10-oxodehydrodihydrobotrydial. researchgate.net This sequence highlights the utility of palladium catalysis in not only forming the carbon skeleton but also in setting the stage for necessary oxygenation. The development of such palladium-based cyclization-oxygenation sequences represents a significant advancement in the field, providing a robust method for constructing bicyclo[3.1.0]hexanes and related structures. thieme-connect.comrsc.orgplos.org

Cobalt-Catalyzed Tandem Reactions (e.g., Pauson-Khand, 6π-Electrocyclization)

Cobalt catalysis has proven to be another highly effective strategy for the construction of the botryane framework, particularly through the use of the Pauson-Khand reaction. nih.govfrontiersin.orgnih.gov This reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is exceptionally well-suited for the formation of cyclopentenones, a key structural feature of many botryane sesquiterpenoids. nih.govfrontiersin.orgfrontiersin.org

In the total syntheses of dehydrobotrydienal, dehydrobotrydienol, and this compound, a Co-TMTU-catalyzed tandem Pauson-Khand and 6π-electrocyclization reaction of a trienyne precursor was employed as the key step to construct the tricyclic core of the botryanes. nih.govfrontiersin.org This powerful tandem reaction allows for the rapid assembly of a complex molecular architecture from a relatively simple linear substrate in a single step. The use of various cobalt catalysts, including dicobalt octacarbonyl, has been instrumental in the synthesis of numerous terpenoids, showcasing the broad applicability of this methodology. nih.govfrontiersin.orgfrontiersin.org The Pauson-Khand reaction, in its various forms, remains a cornerstone in the synthesis of complex natural products containing five-membered rings. frontiersin.org

Stereoselective Synthesis of this compound and Related Enantiomers

Achieving the correct stereochemistry is a critical aspect of any total synthesis of a natural product. In the synthesis of this compound and its enantiomer, stereocontrol has been a central focus. The palladium-catalyzed cyclization cascade mentioned previously proceeded with high diastereoselectivity, yielding the desired cyclized product as a single diastereomer. researchgate.net This stereocontrol is crucial for obtaining the correct relative and absolute stereochemistry in the final product.

The enantioselective total synthesis of botrydienal and ent-10-oxodehydrodihydrobotrydial was achieved by starting from a chiral precursor, ensuring the desired absolute stereochemistry was carried through the synthetic sequence. researchgate.net The development of asymmetric catalytic reactions, including enantioselective Pauson-Khand reactions, has provided powerful tools for the stereoselective synthesis of complex molecules like this compound. bc.edu These methods often employ chiral ligands to induce asymmetry, leading to the preferential formation of one enantiomer over the other. nih.govrsc.orgnih.gov

Development of Novel Synthetic Methodologies

The pursuit of the total synthesis of this compound and other botryane sesquiterpenoids has driven the development of novel synthetic methodologies. acs.org These advancements are not limited to the specific target but have broader implications for organic synthesis. For instance, the exploration of palladium-catalyzed cyclization-oxidation sequences has led to a deeper understanding of the underlying reaction mechanisms, including the demonstration of SN2 C-O bond formation. thieme-connect.com

Furthermore, the refinement of cobalt-catalyzed reactions, such as the Pauson-Khand reaction, has expanded their scope and utility. nih.govfrontiersin.org Researchers have developed catalytic and asymmetric variations of this reaction, explored new starting materials like enones and allenes, and applied them to the synthesis of a wide array of natural products. frontiersin.org The development of tandem or cascade reactions, where multiple bond-forming events occur in a single operation, has proven to be a particularly efficient strategy for building molecular complexity. nih.govfrontiersin.org These novel methods often lead to more concise and efficient syntheses of complex natural products.

Semi-Synthesis from Structurally Related Natural Precursors

Semi-synthesis, which utilizes naturally occurring compounds as starting materials for chemical transformations, offers an alternative and often more direct route to complex molecules. In the context of botryane sesquiterpenoids, toxins produced by the fungus Botrytis cinerea serve as readily available precursors. rsc.org

Researchers have successfully performed chemical transformations on the botryane skeleton using these natural toxins. rsc.org These studies have not only provided access to a variety of botryane derivatives but have also revealed interesting reactivity patterns. For example, the C-10 carbon of the botryane skeleton was found to exhibit high regioselectivity towards oxidizing and reducing agents. rsc.org This approach allows for the efficient generation of analogs that would be challenging to produce through total synthesis, facilitating structure-activity relationship studies. The biosynthetic precursor to botrydial (B1222968), presilphiperfolan-8β-ol, produced by the sesquiterpene synthase BcBOT2, represents another potential starting point for semi-synthetic efforts. scirp.org

Design and Chemical Synthesis of Analogs and Derivatives for Research

The synthesis of analogs and derivatives of this compound is crucial for understanding its biological activity and mechanism of action. By systematically modifying the structure of the natural product, researchers can probe the importance of different functional groups and stereochemical features. The total synthesis and semi-synthetic strategies described above provide a platform for the rational design and synthesis of these valuable research tools. plos.orgresearchgate.netd-nb.info

For example, a library of botryane derivatives was created through chemical transformations of natural toxins, and their cytotoxic activities were evaluated. rsc.org These studies confirmed that the 1,5-dialdehyde functionality is critical for the cytotoxicity of botrydial and its derivatives. rsc.org The ability to synthesize a range of analogs, including those with modified skeletons and functional groups, is essential for developing a comprehensive understanding of the structure-activity relationships within the botryane class of compounds.

Biological Activities and Mechanistic Studies Non Clinical Focus

Role in Fungal-Plant Interactions

10-Oxodehydrodihydrobotrydial is a sesquiterpenoid metabolite produced by the phytopathogenic fungus Botrytis cinerea. It belongs to the botrydial (B1222968) family of toxins, which are key players in the fungus's interaction with host plants. These compounds are considered significant virulence factors that facilitate the infection process. acs.org

As a member of the botrydial class of metabolites, this compound is implicated in the phytotoxic activity observed during Botrytis cinerea infections. The exogenous application of its close analogue, botrydial, has been shown to cause severe symptoms in plant tissues, including chlorosis (yellowing of leaves) and cell collapse. acs.org These toxins are instrumental in killing host cells, which is a characteristic strategy of necrotrophic pathogens like B. cinerea that feed on dead tissue. acs.org The ability of culture filtrates from B. cinerea, containing botrydial and its derivatives, to reproduce the "gray mold" disease symptoms on leaves underscores their direct role in causing plant cell death. acs.org This phytotoxic action is a crucial early step that allows the fungus to penetrate and colonize the host. nih.govresearchgate.net

The production of phytotoxins is a key component of a fungus's arsenal (B13267) for infecting plants. mdpi.comwiley.com this compound, alongside related compounds like botrydial, is considered a virulence factor that contributes to the pathogenicity of B. cinerea. encyclopedia.pubsci-hub.se While mutants deficient in the production of botrydial and another toxin, botcinin A, did not show a complete loss of pathogenicity, they did exhibit markedly lower virulence. encyclopedia.pub This indicates that while the fungus has multiple ways to cause disease, these specific toxins significantly enhance the severity and progression of the infection. encyclopedia.pub The secretion of these metabolites helps the fungus to kill host cells, overcome plant defenses, and obtain nutrients from the dead tissue, thereby promoting the spread of the disease. researchgate.netmdpi.com

Plants respond to pathogen attacks through a complex network of signaling pathways, primarily regulated by the hormones salicylic (B10762653) acid (SA) and jasmonic acid (JA). sci-hub.senih.gov Necrotrophic pathogens like B. cinerea and the toxins they produce, such as those in the botrydial family, trigger a defense response in the host plant. The cell damage caused by these phytotoxins leads to the production of reactive oxygen species (ROS) and the activation of plant defense signaling. researchgate.netmdpi.com

Specifically, toxins like botrydial can induce a hypersensitive-like response in the host, which is regulated by both the SA and JA pathways. encyclopedia.pubresearchgate.net Often, necrotrophic fungi exploit the antagonistic relationship between these pathways; by inducing the SA pathway, they can suppress the JA pathway, which is generally more effective against them, thereby promoting disease. nih.gov The release of toxins that cause necrosis is a key strategy to manipulate the plant's immune response, creating an environment favorable for fungal growth and colonization. researchgate.net

Interactions with Microbial Communities

Fungi secrete a wide array of secondary metabolites into their environment, which can have significant effects on surrounding microbial communities. wiley.comnih.gov this compound is produced by B. cinerea, a fungus commonly found in soil and on plant debris. When released into the soil or rhizosphere, such phytotoxic compounds can influence the local microflora. nih.gov

While direct studies on the effect of this compound on soil bacteria are limited, secondary metabolites from fungi are known to possess potent antimicrobial properties that can inhibit the growth of competing microorganisms. mdpi.comfrontiersin.org By producing and secreting toxic compounds, fungi can create a competitive advantage, suppressing other fungi and bacteria to secure resources. wiley.comnih.gov This chemical interference can alter the structure and diversity of the soil microbial community, potentially impacting both pathogenic and beneficial microorganisms. nih.gov The production of such metabolites is a key factor in shaping the ecological dynamics within the plant-associated microbiome. wiley.com

Enzyme Inhibition and Molecular Target Identification (e.g., BACE1 inhibition)

Beyond its role in plant-fungal interactions, derivatives of this compound have been identified as inhibitors of enzymes relevant to human health research. Specifically, a related compound, 7-hydroxy-10-oxodehydrodihydrobotrydial , has been shown to inhibit β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). nih.govnih.govmdpi.comresearchgate.net BACE1 is a key enzyme in the amyloid cascade hypothesis of Alzheimer's disease, as it is responsible for the initial step in the production of amyloid-β peptides, which accumulate as plaques in the brains of patients. mdpi.com

The discovery of natural products from fungi that can inhibit BACE1 is of significant interest in the search for new therapeutic agents. nih.govresearchgate.net The inhibitory activity of 7-hydroxy-10-oxodehydrodihydrobotrydial against this enzyme highlights the potential for fungal secondary metabolites to serve as lead compounds in drug discovery.

Table 1: Enzyme Inhibition by a this compound Derivative Interactive Table: Click on headers to sort.

CompoundSource OrganismTarget EnzymeInhibitory ActivityReference
7-hydroxy-10-oxodehydrodihydrobotrydialPhomopsis sp. TJ507ABACE140% Inhibition Rate nih.govnih.gov

Investigation of Cellular Mechanisms of Action in Research Models (Non-Human)

The investigation into the cellular mechanisms of action of this compound and related botryane sesquiterpenoids has primarily focused on their significant phytotoxic effects in plant models. These compounds are secondary metabolites produced by the necrotrophic fungus Botrytis cinerea, a pathogen with a wide host range that causes gray mold disease. frontiersin.orgmdpi.com The mode of action of these toxins is integral to the fungus's strategy of killing host cells to facilitate colonization and nutrient acquisition. nih.govresearchgate.net

Detailed research findings indicate that the phytotoxicity of these compounds is multifaceted, inducing a range of cellular responses in plants that culminate in cell death. Studies on the closely related and principal phytotoxin, botrydial, provide a foundational understanding of the likely mechanisms employed by this compound. mdpi.comnih.gov Exogenous application of botrydial on plant tissues has been shown to cause severe chlorosis and cell collapse, which facilitates fungal penetration and colonization. mdpi.comresearchgate.net A notable characteristic of the toxic action of these compounds is its dependency on light, suggesting a mechanism that may involve the generation of reactive oxygen species (ROS) upon light exposure. researchgate.netum.es

In the model plant Arabidopsis thaliana, botrydial has been demonstrated to induce the hypersensitive response (HR), a form of programmed cell death used by plants to restrict pathogen invasion. nih.gov The cellular hallmarks of this response include the accumulation of ROS, deposition of callose to reinforce the cell wall, and an increase in phenolic compounds. nih.gov Mechanistically, botrydial's action is modulated by the plant's own defense signaling pathways, specifically those mediated by salicylic acid (SA) and jasmonic acid (JA). nih.gov Research has shown that plants with defective SA signaling are more resistant to botrydial, whereas those with impaired JA signaling are more sensitive, indicating a complex interplay between the fungal toxin and the host's defense machinery. nih.gov

The following table summarizes the observed phytotoxic activities of this compound and related compounds in various non-human research models.

Table 1: Phytotoxic Activity of this compound and Related Compounds in Plant Models

Compound Research Model Observed Cellular Effects Reference(s)
Botrydial Phaseolus vulgaris (Bean) Causes severe chlorosis and cell collapse; facilitates fungal penetration. researchgate.net
Botrydial Arabidopsis thaliana Induces hypersensitive response (HR), callose deposition, accumulation of reactive oxygen species (ROS) and phenolic compounds; modulates expression of defense-related proteins (PR1, PDF1.2). nih.gov
Botrydial Nicotiana tabacum (Tobacco) Induces hypersensitive response (HR); plants defective in salicylic acid signaling show increased resistance. nih.govresearchgate.net

| This compound | General Plant Pathogen | Identified as a phytotoxic metabolite produced by Botrytis cinerea, contributing to the fungus's virulence. | wiley.comencyclopedia.pub |


Structure Activity Relationship Sar Studies for Biological Effects

Correlating Structural Modifications with Biological Responses (e.g., Phytotoxicity)

Although direct and extensive SAR studies specifically on 10-Oxodehydrodihydrobotrydial are limited in publicly available literature, a wealth of information can be inferred from the comprehensive research conducted on its close structural relative, botrydial (B1222968), and other botryane sesquiterpenoids. encyclopedia.pubmdpi.comresearchgate.net These studies provide a strong framework for understanding the potential SAR of this compound.

The phytotoxicity of the botryane scaffold is intricately linked to the oxidation state and arrangement of functional groups, particularly the aldehyde moieties. encyclopedia.pubmdpi.comresearchgate.net In botrydial, the presence of the 1,5-dialdehyde functionality is considered critical for its potent cytotoxic and phytotoxic activities. researchgate.net Modifications to these groups lead to significant changes in biological response. For instance, the reduction of one or both aldehyde groups, as seen in dihydrobotrydial, results in a marked decrease in phytotoxicity. researchgate.netresearchgate.net Similarly, the introduction of a double bond to form botryendial and botrydienal also diminishes activity compared to botrydial. encyclopedia.pubmdpi.comresearchgate.net

These findings suggest that for this compound, the integrity of its core botryane skeleton and the nature of its oxygenated functional groups are likely key determinants of its phytotoxicity. The presence of the ketone at C-10, in place of the hydroxyl group in dihydrobotrydial, and the conjugated double bond system are expected to significantly influence its electronic and steric properties, and thus its interaction with biological targets.

To illustrate the known SAR within the broader class of botryane sesquiterpenoids, the following table summarizes the relative phytotoxicity of key analogs.

CompoundKey Structural FeaturesRelative Phytotoxicity
Botrydial1,5-dialdehydeHigh
DihydrobotrydialOne aldehyde reduced to a hydroxyl groupLow
BotryendialIntroduction of a double bondLow
BotrydienalIntroduction of a double bondLow

Rational Design of Analogs Based on Mechanistic Insights

Rational drug design leverages the understanding of a compound's mechanism of action and its interaction with its biological target to design more potent and selective analogs. nih.gov For botryane sesquiterpenoids, a key mechanistic insight is that botrydial induces a hypersensitive response in plants, a form of programmed cell death, which is modulated by the plant's own salicylic (B10762653) acid and jasmonic acid signaling pathways. nih.gov

This knowledge opens avenues for the rational design of analogs. For example, one strategy involves the development of nonphytotoxic analogs of botrydial biosynthetic intermediates. nih.govmdpi.com The goal of this approach is to create compounds that can competitively inhibit the biosynthetic enzymes responsible for producing botrydial, thereby reducing the virulence of the fungus without causing direct harm to the plant. This represents a more targeted and potentially safer approach to crop protection.

Another rational design strategy focuses on blocking the biosynthesis of botrydial altogether to prevent the fungus from exerting its pathogenic effects. acs.org This could involve designing molecules that mimic the transition states of enzymatic reactions in the botrydial biosynthetic pathway. The total synthesis of this compound and its analogs provides the chemical tools necessary to explore these possibilities. researchgate.net By understanding the key enzymes in the biosynthetic pathway, it becomes feasible to design specific inhibitors.

Computational Approaches to SAR Prediction and Ligand Design

In modern drug discovery and agrochemical development, computational methods are indispensable tools for predicting SAR and guiding ligand design. nih.govnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can accelerate the identification of promising lead compounds and reduce the need for extensive and costly synthesis and testing of numerous analogs. nih.govplos.org

While specific computational studies on this compound are not yet widely reported, the application of these methods to structurally related compounds demonstrates their potential. For instance, a QSAR study was successfully conducted on a series of clovane derivatives, which are also sesquiterpenoids, to rationalize their antifungal activity against B. cinerea. acs.org This study helped to identify the key structural features that influence activity and to propose a pro-drug action mechanism.

For this compound, a similar computational approach could be highly informative. Molecular docking simulations could be employed to predict how this compound and its virtual analogs bind to potential protein targets in plants or within the fungus itself. This would provide insights into the specific molecular interactions that govern its bioactivity. Furthermore, QSAR models could be developed by correlating the structural descriptors of a series of synthesized or virtual analogs with their experimentally determined phytotoxicity. Such models would be invaluable for predicting the activity of novel, yet-to-be-synthesized derivatives, thereby streamlining the design and optimization process.

Future Research Trajectories

Elucidation of Remaining Biosynthetic Steps and Cryptic Pathways

The biosynthesis of botrydial (B1222968), the precursor to 10-Oxodehydrodihydrobotrydial, originates from farnesyl diphosphate (B83284) (FPP) and is orchestrated by a cluster of genes, including BcBOT1 through BcBOT5. These genes encode a sesquiterpene cyclase (BcBOT2), three cytochrome P450 monooxygenases (BcBOT1, BcBOT3, BcBOT4), and an acetyltransferase (BcBOT5). While significant progress has been made in identifying these core components, several aspects of the pathway remain to be fully elucidated. researchgate.netacs.org

Future research should focus on the precise enzymatic steps that convert the well-characterised intermediate, presilphiperfolan-8β-ol, into the final botrydial scaffold and its subsequent oxidation to this compound. This will involve the heterologous expression and in vitro reconstitution of the entire biosynthetic cascade to confirm the function and substrate specificity of each enzyme. nih.govresearchgate.netnih.gov Such studies can pinpoint the exact sequence of hydroxylations, acetylations, and oxidative cleavages.

Furthermore, the potential for cryptic or alternative biosynthetic pathways within the producing organisms warrants investigation. Gene knockout studies have revealed that the inactivation of certain biosynthetic genes can lead to the accumulation of unexpected intermediates or the shunting of precursors into novel chemical scaffolds. acs.orgacs.orgsemanticscholar.org A comprehensive metabolomic analysis of mutant strains, coupled with advanced spectroscopic techniques, will be instrumental in uncovering these hidden pathways and identifying novel botryane-type sesquiterpenoids.

Table 1: Key Enzymes in the Botrydial Biosynthetic Pathway and Their Known Functions

EnzymeGeneFunction
Sesquiterpene cyclaseBcBOT2Cyclization of farnesyl diphosphate (FPP) to presilphiperfolan-8β-ol
Cytochrome P450 monooxygenaseBcBOT4Regio- and stereospecific hydroxylation at C-4 of the presilphiperfolan-8β-ol skeleton
Cytochrome P450 monooxygenaseBcBOT3Regio- and stereospecific hydroxylation at C-10 of the presilphiperfolan-8β-ol skeleton
Cytochrome P450 monooxygenaseBcBOT1Implicated in later oxidative steps
AcetyltransferaseBcBOT5Acetylation of hydroxyl groups

Chemoenzymatic Synthesis Approaches for Analog Libraries

The generation of a diverse library of this compound analogs is crucial for structure-activity relationship (SAR) studies and the development of new bioactive compounds. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful strategy to achieve this.

Future research in this area should explore the directed evolution of the botrydial biosynthetic enzymes, particularly the sesquiterpene cyclase (BcBOT2) and the cytochrome P450 monooxygenases. rcsb.org By introducing targeted mutations into the active sites of these enzymes, it may be possible to alter their substrate specificity and catalytic outcomes, leading to the production of novel botryane skeletons. nih.gov For instance, modifying the cyclase could result in the formation of different cyclic intermediates, while engineered P450s could introduce hydroxyl groups at previously inaccessible positions.

Furthermore, the core this compound scaffold, produced through fermentation or total synthesis, can be subjected to a variety of chemical modifications. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, could be employed to introduce a wide range of functional groups at specific positions on the molecule. nih.govnih.govrsc.org This approach would allow for the systematic exploration of how different substituents impact the biological activity of the parent compound.

Table 2: Potential Chemoenzymatic Strategies for Analog Generation

StrategyDescriptionPotential Outcome
Directed Evolution of BcBOT2Mutagenesis of the sesquiterpene cyclase to alter its active site.Generation of novel tricyclic sesquiterpene scaffolds.
Engineering of P450sModification of BcBOT1, BcBOT3, and BcBOT4 to change their regioselectivity.Introduction of hydroxyl groups at new positions on the botryane skeleton.
Substrate AnalogsFeeding the biosynthetic pathway with modified precursors of farnesyl diphosphate.Incorporation of unnatural building blocks into the final structure.
Chemical DerivatizationUtilizing cross-coupling reactions on the natural product scaffold.Creation of a diverse library of analogs with varied functional groups.

Advanced Mechanistic Studies at the Molecular Level

While the phytotoxic effects of botrydial, such as the induction of chlorosis and cell collapse, are well-documented, the precise molecular mechanisms underlying these activities remain largely unknown. researchgate.net Future research must delve into the molecular interactions between this compound and its cellular targets.

A critical first step will be the identification of the protein receptors or binding partners of this compound within plant cells. Techniques such as affinity chromatography using immobilized ligand and yeast two-hybrid screening can be employed to isolate and identify interacting proteins. Given that botrydial is secreted by the pathogen, its initial interactions are likely with components of the plant cell wall or plasma membrane. researchgate.netmdpi.comnih.gov

Once potential targets are identified, computational docking and molecular dynamics simulations can be used to model the binding interactions at the atomic level. researchgate.netnih.goviomcworld.orgiomcworld.orgmdpi.com These in silico studies can predict the key amino acid residues involved in binding and guide site-directed mutagenesis experiments to validate these interactions. Furthermore, investigating the downstream effects of this compound on plant signaling pathways, such as those involving ethylene (B1197577) and nitric oxide, will provide a more complete picture of its mode of action. nih.govmdpi.com

Development of Novel Biological Probes and Tools Based on this compound Structure

The unique chemical structure of this compound can be leveraged to develop sophisticated biological probes for studying cellular processes. These tools can be instrumental in visualizing the localization of the molecule within cells and in identifying its binding partners.

A key avenue of future research will be the synthesis of fluorescently labeled this compound derivatives. nih.govnih.govfrontiersin.orgfigshare.comresearchgate.net This can be achieved by attaching a fluorophore to a non-essential position of the molecule, ensuring that its biological activity is retained. Such probes would allow for real-time imaging of the compound's distribution and accumulation in living cells using fluorescence microscopy.

Another powerful approach is the creation of biotinylated analogs of this compound. nih.govnih.govthermofisher.comthermofisher.com These probes can be used in pull-down assays to isolate and subsequently identify the cellular binding partners of the natural product via mass spectrometry. Furthermore, the introduction of "clickable" functional groups, such as azides or alkynes, onto the this compound scaffold would enable the use of bioorthogonal chemistry for in situ labeling and visualization of its targets. dntb.gov.ua

Table 3: Strategies for the Development of this compound-Based Probes

Probe TypeSynthesis StrategyApplication
Fluorescent ProbeCovalent attachment of a fluorescent dye (e.g., dansyl chloride) to the this compound scaffold.Live-cell imaging to visualize the subcellular localization of the compound.
Biotinylated ProbeIntroduction of a biotin (B1667282) tag via a linker arm.Affinity purification of protein targets for identification by mass spectrometry.
"Clickable" ProbeIncorporation of an azide (B81097) or alkyne group for bioorthogonal ligation.In situ labeling and visualization of binding partners in a cellular context.

Q & A

Q. What are the natural sources of 10-oxodehydrodihydrobotrydial, and how is it isolated for laboratory studies?

this compound is primarily isolated from hypocrealean fungi, such as Trichoderma (formerly Hypocrea) sp. EC1–35 and Hypocrea sp., through solid-state fermentation. The compound is extracted using organic solvents (e.g., ethyl acetate), followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Researchers should validate fungal strains via genomic sequencing and monitor cytotoxic activity during isolation to prioritize fractions .

Q. What structural features distinguish this compound from other botryane meroterpenoids?

The compound’s structure includes a bicyclic botryane skeleton with a ketone group at C-10 and conjugated double bonds. Key identification relies on NMR (e.g., 1^{1}H, 13^{13}C, HSQC, HMBC) and HRESIMS data. Notably, the nomenclature ambiguity (e.g., conflicting functional group descriptors in older literature) requires cross-referencing spectral data with recent studies to avoid misassignment .

Q. What bioactivities have been reported for this compound?

In vitro studies demonstrate cytotoxic activity against human cancer cell lines (HeLa, HCT116, A549, MCF-7). Researchers should use standardized assays (e.g., MTT or SRB) with IC50_{50} values as primary metrics. Negative controls must include non-cancerous cell lines to assess selectivity .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to avoid undesired by-products during oxidation?

Pd-catalyzed cyclization and SeO2_2-mediated allylic oxidation are critical steps. Protecting groups (e.g., TBS ether) are essential to prevent aromatization or decomposition. Experimental optimization involves testing alternative oxidants (e.g., CrO3_3, TEMPO/PhI(OAc)2_2) under inert atmospheres and monitoring reaction progress via TLC/LC-MS. Post-oxidation purification (e.g., Burgess reagent-mediated dehydration) improves yield .

Q. How should researchers resolve contradictions in structural data for botryane derivatives like this compound?

Discrepancies often arise from mislabeled functional groups (e.g., ketone vs. aldehyde positions). To address this:

  • Compare experimental 13^{13}C NMR chemical shifts with DFT-calculated values.
  • Use NOESY to confirm stereochemistry.
  • Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What advanced analytical methods are recommended for characterizing this compound in complex mixtures?

  • Hyphenated techniques : LC-HRMS/MS for trace-level detection.
  • ECD spectroscopy : Assign absolute configuration by comparing experimental spectra with TDDFT-simulated data.
  • Isotopic labeling : Use 18^{18}O-labeled precursors to track oxygenation steps during biosynthesis .

Q. How can experimental reproducibility be ensured in studies involving this compound?

  • Documentation : Adhere to the Beilstein Journal of Organic Chemistry guidelines, including detailed experimental protocols (solvent purity, catalyst batches, reaction temperatures).
  • Data transparency : Publish raw NMR/HRMS spectra in supplementary materials.
  • Reagent validation : Use internal standards (e.g., deuterated analogs) for quantitative analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.